

# Spectroscopic Profile of 4-Nitrophenylhydrazine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrophenylhydrazine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitrophenylhydrazine**, a crucial reagent and building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

## Spectroscopic Data Summary

The key spectroscopic data for **4-Nitrophenylhydrazine** are summarized in the tables below for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **4-Nitrophenylhydrazine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
8.41	Singlet	-NH
8.01	Doublet	Aromatic CH (ortho to -NO <sub>2</sub> )
6.82	Doublet	Aromatic CH (ortho to -NHNH <sub>2</sub> )
4.51	Singlet	-NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>[\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4-Nitrophenylhydrazine**

Chemical Shift ( $\delta$ , ppm)	Assignment
154.5	C-NO <sub>2</sub>
137.0	C-NHNH <sub>2</sub>
126.0	CH (ortho to -NO <sub>2</sub> )
110.5	CH (ortho to -NHNH <sub>2</sub> )

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of **4-Nitrophenylhydrazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3333	Strong	N-H stretching (hydrazine)
3200 - 3000	Medium	Aromatic C-H stretching
~1595	Strong	N-H bending
~1500 & ~1330	Strong	Asymmetric & Symmetric NO <sub>2</sub> stretching
~1280	Medium	C-N stretching

Sample Preparation: KBr pellet or Nujol mull[2]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of **4-Nitrophenylhydrazine**

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent
~395	Not specified	Methanol

Note: The strong absorption is attributed to  $\pi \rightarrow \pi$  and  $n \rightarrow \pi^*$  electronic transitions within the conjugated aromatic system.[2]\*

## Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and are directly applicable to **4-Nitrophenylhydrazine**.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4-Nitrophenylhydrazine** for <sup>1</sup>H NMR, or 50-100 mg for <sup>13</sup>C NMR, into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
- If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube and label it appropriately.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub>.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For the <sup>13</sup>C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectra to the residual solvent peak of DMSO-d<sub>6</sub> (δ ~2.50 ppm for <sup>1</sup>H and δ ~39.52 ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.
  - In an agate mortar, grind 1-2 mg of **4-Nitrophenylhydrazine** into a very fine powder.

- Add approximately 100-200 mg of the dry KBr to the mortar.
- Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

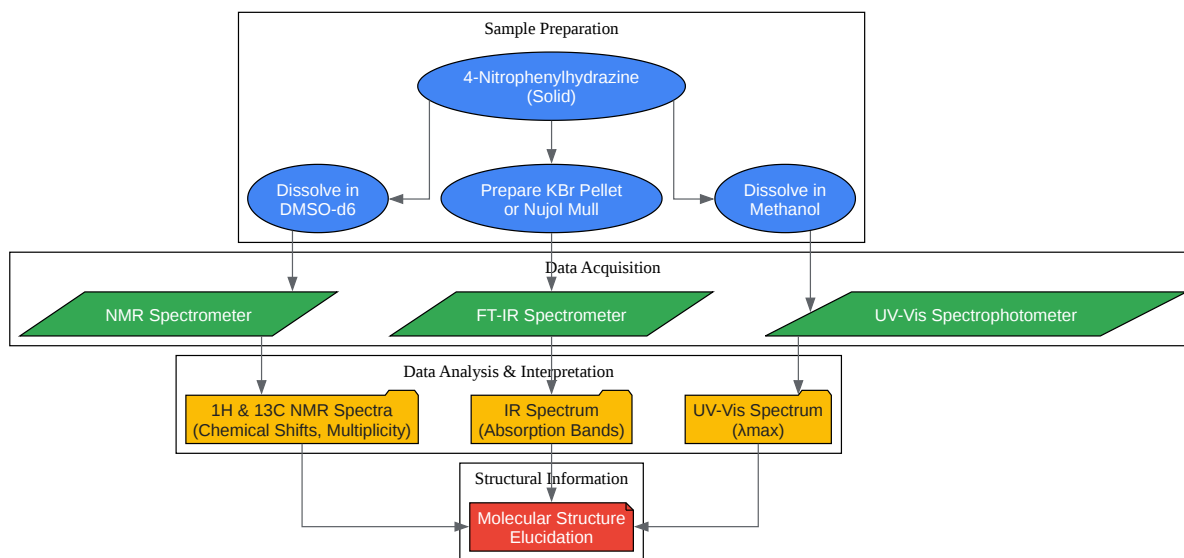
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **4-Nitrophenylhydrazine** of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent, such as methanol.
  - From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
  - Use a matched pair of quartz cuvettes for the analysis. Fill one cuvette with the pure solvent (to be used as the blank) and the other with the sample solution.
- Data Acquisition:
  - Place the blank cuvette in the spectrophotometer and record a baseline correction.

- Replace the blank with the sample cuvette.
- Scan a range of wavelengths (e.g., 200-600 nm) to obtain the full absorption spectrum.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

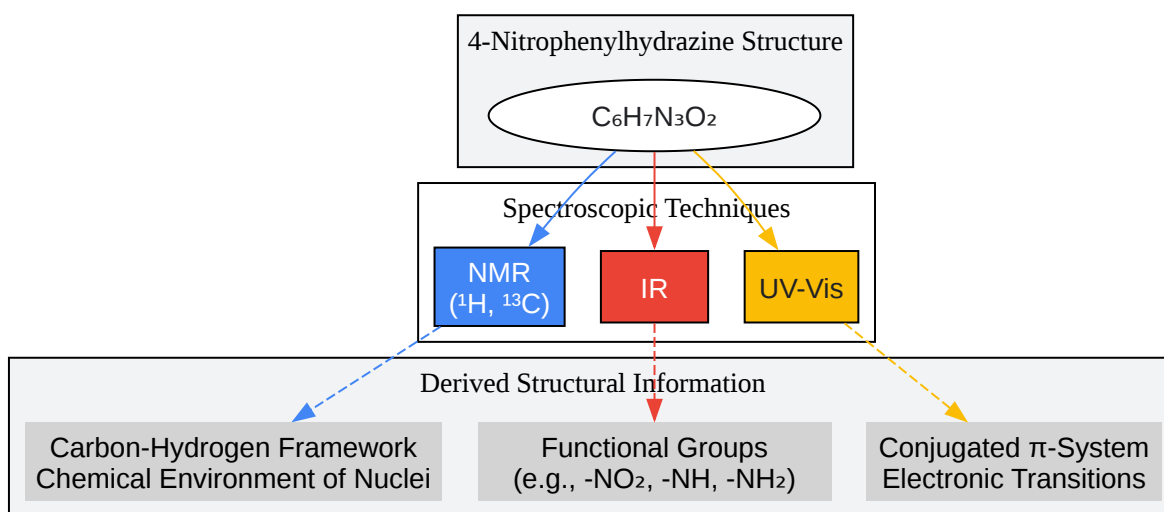
## Visualization of Spectroscopic Workflow and Data Inter-relation

The following diagrams illustrate the logical workflow of the spectroscopic analysis of **4-Nitrophenylhydrazine** and the relationship between the different spectroscopic techniques and the structural information they provide.



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Caption: Workflow for the spectroscopic analysis of **4-Nitrophenylhydrazine**.



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Caption: Relationship between spectroscopic methods and structural information.

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## References

- 1. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]
- 2. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
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